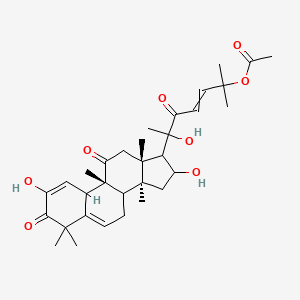
alpha-Elaterin;alpha-Elaterine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cucurbitacin E is a biochemical compound belonging to the family of cucurbitacins, which are highly oxidated steroids consisting of tetracyclic triterpenes. These compounds are primarily found in plants of the Cucurbitaceae family, such as pumpkins, gourds, and cucumbers . Cucurbitacin E has garnered significant attention due to its potential biological effects, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cucurbitacin E can be synthesized through various chemical routes. One common method involves the extraction from Cucumis sativus L. (cucumber) using high-performance thin-layer chromatography (HPTLC). The mobile phase typically consists of petroleum ether, ethyl acetate, and formic acid in a ratio of 40:60:0.5 (V/V) . The compound is then analyzed densitometrically at an absorbance wavelength of 254 nm .
Industrial Production Methods
Industrial production of cucurbitacin E often involves large-scale extraction from natural sources, such as cucumbers and other Cucurbitaceae plants. The extraction process is optimized to ensure high yield and purity of the compound. Advanced chromatographic techniques, such as HPTLC, are employed to separate and quantify cucurbitacin E from other phytoconstituents .
Chemical Reactions Analysis
Types of Reactions
Cucurbitacin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-). These reactions can occur under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cucurbitacin E can lead to the formation of more oxidized derivatives, while reduction can yield less oxidized forms .
Scientific Research Applications
Cucurbitacin E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, cucurbitacin E is used as a model compound for studying the reactivity of tetracyclic triterpenes. Its unique structure makes it an ideal candidate for investigating various chemical reactions and mechanisms.
Biology
In biological research, cucurbitacin E is studied for its effects on cellular processes. It has been shown to inhibit cell proliferation, disrupt actin polymerization, and induce apoptosis in cancer cells .
Medicine
Cucurbitacin E is being investigated for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders . Its ability to selectively increase the chemosensitivity of cancer cells to anti-cancer drugs makes it a promising candidate for combination therapies .
Industry
In the industrial sector, cucurbitacin E is used in the development of pharmaceuticals and nutraceuticals. Its anti-inflammatory and antioxidant properties make it a valuable ingredient in health supplements and functional foods .
Mechanism of Action
Cucurbitacin E exerts its effects through multiple molecular targets and pathways. It selectively increases the chemosensitivity of nutrient receptors on or inside cancer cells to anti-cancer drug molecules. This decreases the binding of nutrients to cancer cells, inhibiting their growth and leading to selective cell death . Additionally, cucurbitacin E inhibits inflammatory responses by downregulating the expression of cyclooxygenase-2 (COX-2) and reducing the production of nitric oxide .
Comparison with Similar Compounds
Cucurbitacin E is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin B, cucurbitacin D, cucurbitacin I, and cucurbitacin Q . While all these compounds share a similar tetracyclic triterpene structure, they differ in their acetylation patterns and hydroxyl groups . Cucurbitacin E is unique in its ability to selectively increase the chemosensitivity of cancer cells, making it particularly valuable in cancer research and therapy .
List of Similar Compounds
- Cucurbitacin B
- Cucurbitacin D
- Cucurbitacin I
- Cucurbitacin Q
Conclusion
Cucurbitacin E is a highly oxidated steroid with significant potential in various scientific research applications. Its unique chemical structure and biological properties make it a valuable compound for studying chemical reactions, cellular processes, and therapeutic applications. Continued research on cucurbitacin E and its related compounds will likely yield new insights and advancements in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C32H44O8 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/t19?,21?,22?,25?,29-,30+,31-,32-/m0/s1 |
InChI Key |
NDYMQXYDSVBNLL-LSEWVSFVSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)C=CC(=O)[C@@](C)(C1C(C[C@@]2([C@@]1(CC(=O)[C@@]3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















